
(E)-1-(4-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(4-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C18H17ClN4O3 and its molecular weight is 372.81. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The compound belongs to a class of compounds that have been synthesized and structurally analyzed for their potential applications in various fields of scientific research. For instance, derivatives of quinazolinone, similar to the target compound, have been synthesized through reactions involving key functional groups and analyzed using techniques like IR, NMR, and mass spectrometry. These compounds have shown promise in various biological activities, highlighting the significance of structural analysis in understanding their potential uses (Hayun et al., 2012).
Antimicrobial and Antifungal Activities
Quinazolinone derivatives have been extensively studied for their antimicrobial and antifungal properties. Compounds with structural similarities to the target molecule have been synthesized and evaluated against a variety of bacterial and fungal strains, demonstrating significant antimicrobial and antifungal activities. These studies contribute to the understanding of the potential therapeutic applications of these compounds in treating infections (Patel & Shaikh, 2011; Desai et al., 2007).
Antioxidant Activities
The evaluation of antioxidant activities is another significant area of research for compounds within this class. Studies have shown that certain quinazolinone derivatives exhibit remarkable antioxidant capabilities, suggesting their potential use in preventing oxidative stress-related diseases. This area of research highlights the versatility of these compounds in scientific applications, beyond their antimicrobial and antifungal properties (Kurt et al., 2015).
Anti-inflammatory and Analgesic Properties
Research has also extended into the anti-inflammatory and analgesic properties of quinazolinone derivatives. Synthesis and evaluation of new compounds have demonstrated their potential as effective agents in reducing inflammation and pain, underscoring the broad therapeutic applications of these molecules in medical research (Farag et al., 2012).
Novel Synthesis Approaches
Innovative synthesis methods for creating quinazolinone derivatives, including green synthesis techniques, have been explored to improve the efficiency and environmental friendliness of producing these compounds. These approaches not only offer new pathways for compound synthesis but also align with the growing emphasis on sustainability in scientific research (Han et al., 2011).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(4-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 4-chloroaniline with 2-methoxyethyl isocyanate to form 1-(4-chlorophenyl)-3-(2-methoxyethyl)urea. This intermediate is then reacted with 2,3-dihydro-2-oxo-4(1H)-quinazolinylidene to form the final product.", "Starting Materials": [ "4-chloroaniline", "2-methoxyethyl isocyanate", "2,3-dihydro-2-oxo-4(1H)-quinazolinylidene" ], "Reaction": [ "Step 1: Condensation of 4-chloroaniline with 2-methoxyethyl isocyanate in the presence of a base such as triethylamine to form 1-(4-chlorophenyl)-3-(2-methoxyethyl)urea.", "Step 2: Reaction of 1-(4-chlorophenyl)-3-(2-methoxyethyl)urea with 2,3-dihydro-2-oxo-4(1H)-quinazolinylidene in the presence of a catalyst such as trifluoroacetic acid to form (E)-1-(4-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
CAS RN |
899984-29-3 |
Product Name |
(E)-1-(4-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
Molecular Formula |
C18H17ClN4O3 |
Molecular Weight |
372.81 |
IUPAC Name |
1-(4-chlorophenyl)-3-[3-(2-methoxyethyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C18H17ClN4O3/c1-26-11-10-23-16(14-4-2-3-5-15(14)21-18(23)25)22-17(24)20-13-8-6-12(19)7-9-13/h2-9H,10-11H2,1H3,(H2,20,22,24) |
InChI Key |
VITYZJDJCRMJNR-CJLVFECKSA-N |
SMILES |
COCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3,4,5-triethoxybenzamide](/img/structure/B2638026.png)
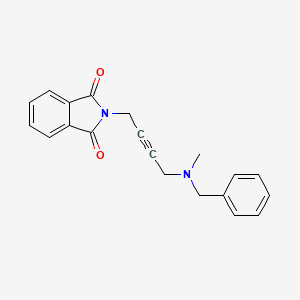



![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2638034.png)
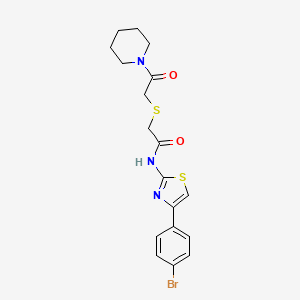
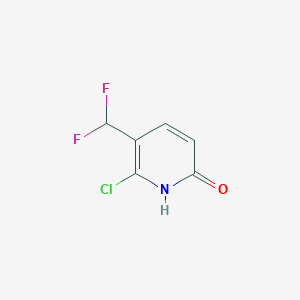
![N-[4-[3-(1-Methylpyrazol-4-yl)piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2638038.png)

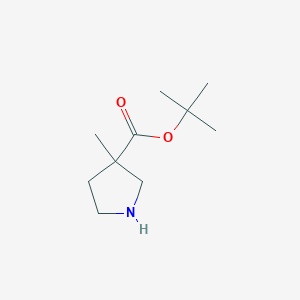
![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2638044.png)
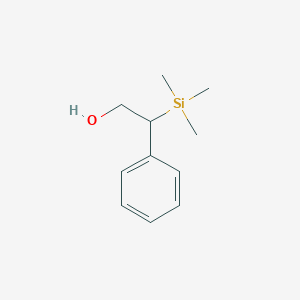
![(1Z)-2-[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N'-hydroxyethanimidamide](/img/structure/B2638048.png)